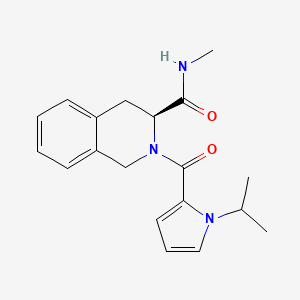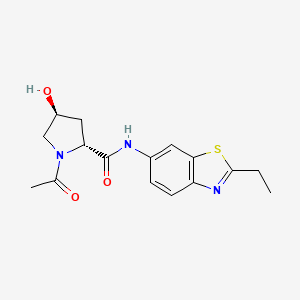![molecular formula C17H20N2O B7338749 1,5-dimethyl-N-[[(1S,2S)-2-phenylcyclopropyl]methyl]pyrrole-2-carboxamide](/img/structure/B7338749.png)
1,5-dimethyl-N-[[(1S,2S)-2-phenylcyclopropyl]methyl]pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-dimethyl-N-[[(1S,2S)-2-phenylcyclopropyl]methyl]pyrrole-2-carboxamide, also known as MK-801, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It was first synthesized in 1982 by Merck and Co. and has since been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
1,5-dimethyl-N-[[(1S,2S)-2-phenylcyclopropyl]methyl]pyrrole-2-carboxamide works by binding to the NMDA receptor and blocking the ion channel, which prevents the influx of calcium ions into the neuron. This results in the inhibition of excitatory neurotransmission and the prevention of neuronal damage caused by excessive calcium influx.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin in the brain, which may contribute to its antidepressant and anxiolytic properties. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1,5-dimethyl-N-[[(1S,2S)-2-phenylcyclopropyl]methyl]pyrrole-2-carboxamide in lab experiments is its high potency and selectivity for the NMDA receptor. This allows for precise manipulation of NMDA receptor activity without affecting other neurotransmitter systems. However, one of the limitations of using this compound is its potential neurotoxicity at high doses, which can lead to neuronal damage and cell death.
Orientations Futures
There are several potential future directions for research on 1,5-dimethyl-N-[[(1S,2S)-2-phenylcyclopropyl]methyl]pyrrole-2-carboxamide. One area of interest is the development of novel NMDA receptor antagonists with improved selectivity and reduced neurotoxicity. Another area of interest is the investigation of the role of NMDA receptors in the pathogenesis of various neurological and psychiatric disorders, and the potential therapeutic applications of NMDA receptor modulation in these conditions. Finally, there is a need for further research on the long-term effects of this compound and other NMDA receptor antagonists on brain function and behavior.
Méthodes De Synthèse
1,5-dimethyl-N-[[(1S,2S)-2-phenylcyclopropyl]methyl]pyrrole-2-carboxamide is synthesized through a multi-step process starting from 2,5-dimethylpyrrole. The key intermediate in the synthesis is (1S,2S)-2-phenylcyclopropylamine, which is obtained through a Grignard reaction followed by reduction with lithium aluminum hydride. This intermediate is then reacted with 2-carboxylic acid to yield the final product, this compound.
Applications De Recherche Scientifique
1,5-dimethyl-N-[[(1S,2S)-2-phenylcyclopropyl]methyl]pyrrole-2-carboxamide has been widely used in scientific research to study the role of NMDA receptors in various neurological and psychiatric disorders. It has been shown to have potential therapeutic applications in conditions such as Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and anxiety disorders.
Propriétés
IUPAC Name |
1,5-dimethyl-N-[[(1S,2S)-2-phenylcyclopropyl]methyl]pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-12-8-9-16(19(12)2)17(20)18-11-14-10-15(14)13-6-4-3-5-7-13/h3-9,14-15H,10-11H2,1-2H3,(H,18,20)/t14-,15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPVGBKAWFARLV-HUUCEWRRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)C(=O)NCC2CC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(N1C)C(=O)NC[C@H]2C[C@@H]2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(3S)-3-phenoxypyrrolidin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B7338671.png)
![[1-(2-methoxyphenyl)cyclopropyl]-[(3S)-3-phenoxypyrrolidin-1-yl]methanone](/img/structure/B7338675.png)
![[(3S)-3-phenoxypyrrolidin-1-yl]-(6-pyrrolidin-1-ylpyridazin-3-yl)methanone](/img/structure/B7338681.png)
![(2R,3R)-4-methyl-3-(1-methylpyrazol-4-yl)-5-oxo-N-[[(1S,2S)-2-phenylcyclopropyl]methyl]morpholine-2-carboxamide](/img/structure/B7338685.png)
![(3S)-2-[3-(2,4-difluorophenyl)propanoyl]-N-methyl-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7338706.png)
![(3aR,7aS)-5-[2-(3,4-dihydro-2H-chromen-6-yl)acetyl]-1-methyl-3,3a,4,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-one](/img/structure/B7338721.png)
![1-[(8aS)-7,7-difluoro-1,3,4,6,8,8a-hexahydropyrrolo[1,2-a]pyrazin-2-yl]-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propan-1-one](/img/structure/B7338722.png)
![[(2S,4S)-1-(5-fluoro-1-benzofuran-3-carbonyl)-4-methoxypyrrolidin-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7338729.png)
![1-[3-[[[(2R,3R)-1,2-dimethylpyrrolidine-3-carbonyl]amino]methyl]pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B7338730.png)
![(6R)-6-[2-[(3-fluorophenyl)methyl]-2-methylpyrrolidine-1-carbonyl]piperidin-2-one](/img/structure/B7338732.png)
![1-[(3aR,7aS)-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyridin-5-yl]-3-pyridin-3-ylpropan-1-one](/img/structure/B7338736.png)

![1-[(2R,3R)-2-(3-fluorophenyl)-3-methylmorpholin-4-yl]-2-(2-hydroxyphenyl)ethanone](/img/structure/B7338744.png)

